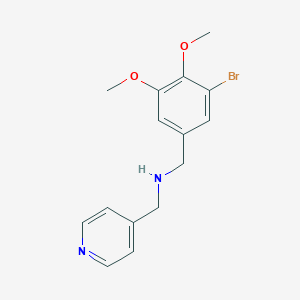
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide, also known as BZSMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BZSMA is a complex molecule that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments, have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide can induce apoptosis (cell death) in cancer cells and inhibit the migration and invasion of cancer cells. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide has also been shown to reduce the growth of certain bacteria and fungi. In animal studies, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide in laboratory experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation of using 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide is its complex structure, which can make it difficult to synthesize and purify.
Future Directions
There are several future directions for research on 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide. In medicinal chemistry, further studies are needed to determine the anti-cancer properties of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide and its potential as a therapeutic agent. In material science, further studies are needed to explore the potential applications of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide-derived MOFs in gas storage and separation. Additionally, further studies are needed to elucidate the mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide and its effects on various biological processes.
Synthesis Methods
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide involves the reaction of 2-mercaptobenzoxazole with 5-cyano-2-morpholino-pyrimidin-4-ylamine in the presence of acetic anhydride and triethylamine. The resulting product is purified using column chromatography to obtain 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide as a white solid.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide has been investigated for its anti-cancer properties and its ability to inhibit the activity of certain enzymes. In material science, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholino-pyrimidin-4-yl)acetamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
properties
Molecular Formula |
C18H16N6O3S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C18H16N6O3S/c19-9-12-10-20-17(24-5-7-26-8-6-24)23-16(12)22-15(25)11-28-18-21-13-3-1-2-4-14(13)27-18/h1-4,10H,5-8,11H2,(H,20,22,23,25) |
InChI Key |
DEMIRWHDKGYFQM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC=C(C(=N2)NC(=O)CSC3=NC4=CC=CC=C4O3)C#N |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)NC(=O)CSC3=NC4=CC=CC=C4O3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B276008.png)



![4-amino-N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276019.png)

![2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B276022.png)
![{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276023.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine](/img/structure/B276024.png)
![2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276025.png)
![4-{2-[(3-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276026.png)
![4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276028.png)

![N-[4-(dimethylamino)benzyl]-N-(3-isopropoxypropyl)amine](/img/structure/B276031.png)